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Foreword
To researchers, scientists, and drug development professionals, this guide offers a detailed

exploration of 4α-hydroxycholesterol (4α-OHC), an oxysterol distinguished by its formation

through non-enzymatic pathways. Unlike its extensively studied stereoisomer, 4β-

hydroxycholesterol, the biological profile of 4α-OHC is characterized more by its relative

inactivity in key signaling pathways than by potent bioactivity. This document synthesizes

current knowledge on its origins, its subtle cellular effects, and its primary application as a

crucial biomarker for cholesterol autooxidation and sample integrity. By presenting a

comparative analysis with its enzymatic counterpart and providing detailed methodologies for

its study, we aim to equip researchers with the foundational knowledge and practical tools

necessary to investigate this unique molecule.

Introduction: The Landscape of Oxysterols
Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of molecules that play

critical roles in numerous physiological and pathological processes. They are intermediates in

bile acid synthesis, modulators of lipid metabolism, and signaling molecules that regulate gene

expression, inflammation, and cell viability. A fundamental distinction within this class lies in

their origin: enzymatic versus non-enzymatic (autooxidation). Enzymatically generated

oxysterols, such as 27-hydroxycholesterol and 4β-hydroxycholesterol, are produced by specific

cytochrome P450 (CYP) enzymes, and their formation is tightly regulated. In contrast,
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autooxidation products, including 4α-hydroxycholesterol, arise from the reaction of cholesterol

with reactive oxygen species (ROS), often reflecting a state of oxidative stress. This guide

focuses on 4α-OHC, a molecule whose significance is intrinsically linked to its unique origin

and its distinct biological profile compared to its enzymatic isomer.

Synthesis and Physicochemical Characteristics of
4α-Hydroxycholesterol
4α-hydroxycholesterol is the stereoisomer of 4β-hydroxycholesterol (4β-OHC).[1] The critical

difference lies in the orientation of the hydroxyl group at the C4 position of the sterol ring. This

seemingly minor structural variance has profound implications for its biological function.

Formation Pathway: A Tale of Two Isomers

The primary distinction between 4α-OHC and 4β-OHC is their mechanism of formation.

4α-Hydroxycholesterol (Autooxidation): The formation of 4α-OHC is a non-enzymatic

process driven by the autooxidation of cholesterol.[1][2][3] This reaction is typically indicative

of oxidative stress within a biological system. Consequently, its plasma concentration is not

influenced by the activity of drug-metabolizing enzymes like CYP3A4.[4] This characteristic

makes it a valuable marker for assessing the degree of cholesterol autooxidation and the

integrity of biological samples, as its levels can increase under improper storage conditions.

[5]

4β-Hydroxycholesterol (Enzymatic): In stark contrast, 4β-OHC is produced almost

exclusively through the enzymatic hydroxylation of cholesterol by CYP3A4 and, to a lesser

extent, CYP3A5.[4][6] Its formation is a direct reflection of hepatic CYP3A activity, making it a

widely used endogenous biomarker for assessing drug-drug interactions involving this key

enzyme.[7][8]
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Figure 2: Differential interaction of 4α-OHC and 4β-OHC with the LXR signaling pathway.

Cellular Effects: A Profile of Low Cytotoxicity

Studies on murine oligodendrocytes have provided direct comparative insights into the cellular

effects of 4α-OHC. [9]Unlike many other oxysterols, which can be potently cytotoxic, 4α-OHC

exhibits a remarkably benign profile.

Biological Effect
4α-
Hydroxycholesterol

4β-
Hydroxycholesterol

7-Ketocholesterol /
25-
Hydroxycholesterol

LXR Agonism None
Agonist (LXRα and

LXRβ)
Potent LXR Agonists

Cell Growth Inhibition
Slight, only at high

concentrations

Yes, at high

concentrations
Potent Inhibition

Induction of Cell

Death
No

Yes, at high

concentrations
Potent Induction

Mitochondrial

Dysfunction
No Yes Yes

Lysosomal Disruption Slight effect Yes Yes

Table 1: Comparative cellular effects of 4α-OHC and other oxysterols on oligodendrocytes,

based on data from Nury et al. (2013).[9]

These findings underscore that 4α-OHC lacks the potent, often detrimental, biological activities

associated with its isomer and other common oxysterols. Its inability to significantly disrupt

mitochondrial or lysosomal integrity suggests a low potential for inducing cellular stress and

apoptosis. [9]

Applications in Research and Drug Development
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The primary utility of 4α-hydroxycholesterol in a research and clinical setting stems from its

unique origin and its distinct analytical profile.

Biomarker of Cholesterol Autooxidation

Given that 4α-OHC is formed non-enzymatically, its levels can serve as a direct indicator of in

vivo oxidative stress and the extent of cholesterol autooxidation. [1][2]In disease states

characterized by high levels of ROS, such as neurodegenerative diseases and atherosclerosis,

monitoring 4α-OHC could provide valuable insights into lipid peroxidation. [10] Indicator of

Sample Quality and Integrity

In clinical and preclinical studies, ensuring the integrity of biological samples is paramount.

Because 4α-OHC concentrations increase during improper handling or prolonged storage at

suboptimal temperatures, it serves as an excellent quality control marker. [5]When measuring

its isomer, 4β-OHC, as a CYP3A4 biomarker, the simultaneous quantification of 4α-OHC is a

self-validating control. An unusually high 4α-OHC to 4β-OHC ratio can indicate that the

measured 4β-OHC levels may be artificially inflated due to ex vivo oxidation, thereby

preventing erroneous conclusions about CYP3A4 activity.

Methodologies for the Study of 4α-
Hydroxycholesterol
Accurate quantification and functional assessment are crucial for understanding the role of 4α-

OHC.

Protocol 1: Quantification of 4α-OHC and 4β-OHC in Human Plasma by UHPLC-MS/MS

This protocol outlines a robust method for the simultaneous measurement of 4α-OHC and 4β-

OHC, adapted from established methodologies. [1][5][11] A. Materials and Reagents:

Human plasma (K2EDTA anticoagulant)

4α-hydroxycholesterol and 4β-hydroxycholesterol analytical standards

Deuterated internal standards (e.g., 4β-OHC-d7)

Sodium methoxide solution (28% in methanol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8953653/
https://www.researchgate.net/figure/Metabolism-of-4-hydroxycholesterol-CYP7A1-cholesterol-7-hydroxylase-is-catalyzing-the_fig3_11298152
https://pubmed.ncbi.nlm.nih.gov/12893007/
https://pubmed.ncbi.nlm.nih.gov/30340067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953653/
https://pubmed.ncbi.nlm.nih.gov/30340067/
https://pubmed.ncbi.nlm.nih.gov/21728364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


n-Hexane, Acetonitrile (HPLC grade)

Picolinic acid and 2-dimethylamino)pyridine (for derivatization, optional but enhances

sensitivity)

UHPLC system coupled to a tandem mass spectrometer

B. Step-by-Step Protocol:

Sample Preparation: To a 2.0 mL tube, add 50 µL of human plasma.

Internal Standard Spiking: Add 50 µL of internal standard solution (e.g., 20 ng/mL 4β-OHC-

d7 in acetonitrile).

Saponification: Add 200 µL of 28% sodium methoxide solution. Vortex for 30 seconds and

incubate at room temperature for 20 minutes to hydrolyze cholesterol esters.

Liquid-Liquid Extraction (LLE):

Add 250 µL of ultrapure water and 1 mL of n-hexane.

Vortex vigorously for 5 minutes.

Centrifuge at 1,500 x g for 10 minutes at 25°C.

Carefully transfer the upper n-hexane layer to a clean tube.

Drying: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried residue in 100 µL of acetonitrile (or the initial mobile

phase). Vortex to ensure complete dissolution.

UHPLC-MS/MS Analysis:

Inject the reconstituted sample onto a suitable C18 reversed-phase column (e.g., Waters

HSS T3).
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Use a mobile phase gradient, for example, starting with a mixture of water (with 0.1%

formic acid and sodium acetate for improved adduct formation) and methanol/acetonitrile,

ramping to a high organic percentage to elute the analytes. [5] * Monitor the specific mass

transitions for 4α-OHC, 4β-OHC, and the internal standard in positive ion mode.

Figure 3: Experimental workflow for the quantification of 4α-OHC in plasma.

Protocol 2: Comparative Cell Viability Assay

This protocol allows for the direct comparison of the cytotoxic potential of 4α-OHC against

other oxysterols in a relevant cell line (e.g., 158N murine oligodendrocytes, SH-SY5Y

neuroblastoma). [9] A. Materials and Reagents:

Selected cell line (e.g., 158N oligodendrocytes)

Complete cell culture medium

4α-hydroxycholesterol, 4β-hydroxycholesterol, and 7-ketocholesterol (as a positive control)

Vehicle control (e.g., ethanol or DMSO)

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

96-well clear-bottom black plates (for fluorescence/luminescence)

Phosphate-buffered saline (PBS)

B. Step-by-Step Protocol:

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in a

logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Allow cells to

adhere and recover for 24 hours.

Preparation of Treatment Solutions: Prepare stock solutions of oxysterols in the vehicle.

Serially dilute in complete culture medium to achieve a range of final concentrations (e.g., 1,

5, 10, 25, 50 µM). Include a vehicle-only control.
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Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the

prepared treatment solutions.

Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) under standard cell

culture conditions (37°C, 5% CO2).

Viability Assessment:

Remove the treatment medium.

Wash cells gently with 100 µL of PBS.

Add 100 µL of the chosen cell viability reagent, prepared according to the manufacturer's

instructions.

Incubate for the recommended time (e.g., 1-4 hours).

Data Acquisition: Measure the signal (fluorescence, absorbance, or luminescence) using a

plate reader.

Data Analysis: Normalize the data by expressing the signal from treated wells as a

percentage of the vehicle control. Plot the percentage of viability versus oxysterol

concentration to determine the IC50 values.

Conclusion and Future Directions
4α-hydroxycholesterol occupies a unique niche in the field of sterol biology. Defined by its non-

enzymatic origin and its relative biological inertness, particularly its inability to activate LXR, its

primary value lies not in potent signaling capabilities but in the information it provides about

systemic oxidative stress and sample quality. For researchers in drug development, the

simultaneous monitoring of 4α-OHC alongside its isomer 4β-OHC is a critical control for

ensuring the integrity of CYP3A4 phenotyping studies.

Future research should aim to explore whether 4α-OHC has subtle, LXR-independent

biological effects or if it can physically alter membrane properties at high concentrations.

Investigating its levels across a wider range of pathologies associated with oxidative stress

could further solidify its role as a clinical biomarker. This guide provides the foundational
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framework and technical protocols to empower scientists to incorporate the analysis of this

informative, yet often overlooked, oxysterol into their research.

References
Nury, T., Samadi, M., Varin, A., Lopez, T., Zarrouk, A., Boumhras, M., et al. (2013). Biological

activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-

hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and

inflammatory status. Biochimie, 95(3), 518–530. [Link]

Moldavski, O., Lee, K., Lee, C., et al. (2021). 4β-Hydroxycholesterol is a prolipogenic factor

that promotes SREBP1c expression and activity through the liver X receptor. Journal of Lipid

Research, 62, 100051. [Link]

Kim, H. J., Lee, H., & Lee, J. A. (2022). Sensitive UHPLC-MS/MS quantification method for

4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of

Pharmaceutical and Biomedical Analysis, 211, 114620. [Link]

Hautajärvi, H., Hukkanen, J., Turpeinen, M., Mattila, S., & Tolonen, A. (2018). Quantitative

analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-

MS. Journal of Chromatography B, 1100-1101, 179-186. [Link]

Hautajärvi, H., Hukkanen, J., Turpeinen, M., Mattila, S., & Tolonen, A. (2018). Quantitative

analysis of 4β- and 4α-hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-

MS. Journal of Chromatography B, 1100-1101, 179-186. [Link]

Fahmi, O. A., Maurer, T. S., & Kish, M. (2015). Evaluation of 4β-Hydroxycholesterol as a

Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based

Pharmacometric Model. The AAPS Journal, 17(3), 695-704. [Link]

Javitt, N. B. (2002). Cholesterol, hydroxycholesterols, and bile acids. The American Journal

of Medicine, 113(1), 77-78. [Link]

Diczfalusy, U. (2013). Metabolism of 4-hydroxycholesterol. ResearchGate. [Link]

Crestani, M., & Rusconi, F. (2004). LXR (liver X receptor) and HNF-4 (hepatocyte nuclear

factor-4): key regulators in reverse cholesterol transport. Biochemical Society Transactions,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23201201/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8010263/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8849502/
https://lipidmaps.org/protocols/p/20181115-quantitative-analysis-of-4-and-4-hydroxycholesterol-in-human-plasma-and-serum-by-uhplc-esi-hr-ms
https://pubmed.ncbi.nlm.nih.gov/30340067/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4406958/
https://pubmed.ncbi.nlm.nih.gov/12106640/
https://www.researchgate.net/figure/Metabolism-of-4-hydroxycholesterol-CYP7A1-cholesterol-7-hydroxylase-is-catalyzing_fig3_236881747
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


32(Pt 1), 92-96. [Link]

Diczfalusy, U., Nylén, H., Elander, P., & Bertilsson, L. (2011). 4β-hydroxycholesterol, an

endogenous marker of CYP3A4/5 activity in humans. British Journal of Clinical

Pharmacology, 71(2), 183-189. [Link]

Bodin, K., Andersson, U., Rystedt, E., Ellis, E., Norlin, M., Pikuleva, I., Eggertsen, G.,

Björkhem, I., & Diczfalusy, U. (2002). Metabolism of 4beta-hydroxycholesterol in humans.

Journal of Biological Chemistry, 277(35), 31534-31540. [Link]

Xu, Y., Yuan, Y., Smith, L., Edom, R., Weng, N., Mamidi, R., Silva, J., Evans, D. C., & Lim, H.

K. (2013). LC-ESI-MS/MS quantification of 4β-hydroxycholesterol and cholesterol in plasma

samples of limited volume. Journal of Pharmaceutical and Biomedical Analysis, 85, 145-154.

[Link]

Johnson, J. M., Stopfer, P., Schuck, E. L., & Jones, B. R. (2011). Quantification of 4-beta-

hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-

MS/MS analysis. Chemical Research in Toxicology, 24(9), 1575-1585. [Link]

Diczfalusy, U. (2013). 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in

humans. ResearchGate. [Link]

Wolbold, R., Klein, K., & Zanger, U. M. (2016). Perspective: 4β-Hydroxycholesterol as an

Emerging Endogenous Biomarker of Hepatic CYP3A. ResearchGate. [Link]

Bodin, K., Andersson, U., Rystedt, E., Ellis, E., Norlin, M., Pikuleva, I., Eggertsen, G.,

Björkhem, I., & Diczfalusy, U. (2002). Metabolism of 4 beta-hydroxycholesterol in humans.

The Journal of Biological Chemistry, 277(35), 31534–31540. [Link]

Moldavski, O., Lee, K., Lee, C., et al. (2021). 4β-hydroxycholesterol is a pro-lipogenic factor

that promotes SREBP1c expression and activity through Liver X-receptor. ResearchGate.

[Link]

Emoto, C., Johnson, T. N., & Neuhoff, S. (2019). 4β-Hydroxycholesterol as an Endogenous

Biomarker for CYP3A Activity: Literature Review and Critical Evaluation. Clinical and

Translational Science, 12(3), 223–235. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14748721/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040540/
https://www.mdpi.com/1999-4923/16/10/1441
https://www.researchgate.net/publication/285994269_LC-ESI-MSMS_quantification_of_4b-Hydroxycholesterol_and_cholesterol_in_plasma_samples_of_limited_volume
https://pubmed.ncbi.nlm.nih.gov/21928823/
https://www.researchgate.net/publication/236881747_4b-hydroxycholesterol_an_endogenous_marker_of_CYP3A45_activity_in_humans
https://www.researchgate.net/publication/305877860_Perspective_4b-Hydroxycholesterol_as_an_Emerging_Endogenous_Biomarker_of_Hepatic_CYP3A
https://www.ncbi.nlm.nih.gov/pubmed/12080046
https://www.researchgate.net/publication/349971052_4b-hydroxycholesterol_is_a_pro-lipogenic_factor_that_promotes_SREBP1c_expression_and_activity_through_Liver_X-receptor
https://pubmed.ncbi.nlm.nih.gov/30748270/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zarkovic, K. (2003). 4-hydroxynonenal and neurodegenerative diseases. Molecular Aspects

of Medicine, 24(4-5), 293-303. [Link]

Pandak, W. M., & Heuman, D. M. (1998). The role of oxysterols in cholesterol homeostasis.

The American Journal of Medicine, 104(2), 185-190. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in
plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC
[pmc.ncbi.nlm.nih.gov]

5. Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by
UHPLC/ESI-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive
Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework -
PMC [pmc.ncbi.nlm.nih.gov]

7. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions
Using a Bayesian Mechanism–Based Pharmacometric Model - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer,
4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and
inflammatory status - PubMed [pubmed.ncbi.nlm.nih.gov]

10. 4-hydroxynonenal and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample
preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12893007/
https://pubmed.ncbi.nlm.nih.gov/9528731/
https://www.benchchem.com/product/b138104?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953653/
https://www.researchgate.net/figure/Metabolism-of-4-hydroxycholesterol-CYP7A1-cholesterol-7-hydroxylase-is-catalyzing-the_fig3_11298152
https://www.researchgate.net/publication/49741009_4b-Hydroxycholesterol_an_endogenous_marker_of_CYP3A45_activity_in_humans
https://pmc.ncbi.nlm.nih.gov/articles/PMC3040538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3040538/
https://pubmed.ncbi.nlm.nih.gov/30340067/
https://pubmed.ncbi.nlm.nih.gov/30340067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11510160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076805/
https://www.researchgate.net/publication/308993043_Perspective_4b-Hydroxycholesterol_as_an_Emerging_Endogenous_Biomarker_of_Hepatic_CYP3A
https://pubmed.ncbi.nlm.nih.gov/23220593/
https://pubmed.ncbi.nlm.nih.gov/23220593/
https://pubmed.ncbi.nlm.nih.gov/23220593/
https://pubmed.ncbi.nlm.nih.gov/12893007/
https://pubmed.ncbi.nlm.nih.gov/21728364/
https://pubmed.ncbi.nlm.nih.gov/21728364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Potential biological activities of 4alpha-Hydroxy
Cholesterol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138104#potential-biological-activities-of-4alpha-
hydroxy-cholesterol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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